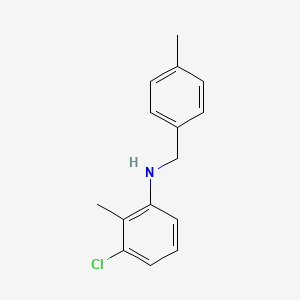

3-Chloro-2-methyl-N-(4-methylbenzyl)aniline

CAS No.: 356530-83-1

Cat. No.: VC8108761

Molecular Formula: C15H16ClN

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356530-83-1 |

|---|---|

| Molecular Formula | C15H16ClN |

| Molecular Weight | 245.74 g/mol |

| IUPAC Name | 3-chloro-2-methyl-N-[(4-methylphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C15H16ClN/c1-11-6-8-13(9-7-11)10-17-15-5-3-4-14(16)12(15)2/h3-9,17H,10H2,1-2H3 |

| Standard InChI Key | RJXYLUPDHLCAOY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |

| Canonical SMILES | CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Structural Characteristics

The compound consists of:

-

A chlorine atom at the 3-position of the aniline ring.

-

A methyl group at the 2-position of the aniline ring.

-

A 4-methylbenzyl group attached to the nitrogen atom, introducing steric and electronic modifications that influence reactivity .

Synthesis Methods

Key Synthetic Routes

The synthesis of 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline typically involves multi-step reactions:

-

Chlorination: Introduction of chlorine to a precursor such as 2-methyl-4-nitrotoluene under controlled conditions (70–80°C) using chlorinating agents .

-

Reduction: Catalytic hydrogenation (e.g., /Pd) or sodium sulfide-mediated reduction of the nitro group to an amine .

-

Benzylation: Reaction of the intermediate aniline with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., ) .

Example Reaction Scheme:

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to optimize yield (reported >85%) and minimize byproducts. Catalytic systems, such as palladium-iron composites, enhance selectivity .

Physicochemical Properties

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

-

Anticancer Agents: Analogous chlorinated anilines exhibit IC₅₀ values <1 µM against breast (MDA-MB-468) and colon (HCT-116) cancer cell lines .

-

Enzyme Inhibitors: Derivatives inhibit alkaline phosphatase (IC₅₀ = 0.42 µM), suggesting potential in metabolic disorder therapeutics .

Material Science

-

Dye Synthesis: Serves as a precursor for azo dyes due to its aromatic amine structure .

-

Ligand Design: The benzyl group enhances metal coordination in catalytic systems .

Future Research Directions

-

Biological Activity Screening: Expand studies on antitubulin and apoptosis-inducing properties .

-

Process Optimization: Develop greener synthesis routes using biocatalysts or photochemical methods .

-

Structure-Activity Relationships (SAR): Explore modifications to the benzyl group for enhanced pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume